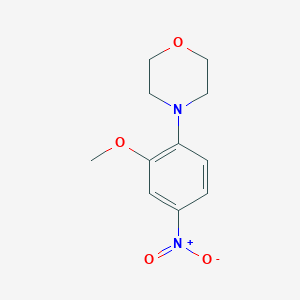

4-(2-Methoxy-4-nitrophenyl)morpholine

Descripción

BenchChem offers high-quality 4-(2-Methoxy-4-nitrophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-4-nitrophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-methoxy-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORWLDQABONDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620354 | |

| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97459-72-8 | |

| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(2-Methoxy-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(2-Methoxy-4-nitrophenyl)morpholine is a synthetic organic compound featuring a morpholine ring, a versatile pharmacophore in modern medicinal chemistry. While direct, in-depth studies on the specific mechanism of action of this molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a number of biologically active agents, particularly kinase inhibitors. This guide synthesizes the current understanding of these key functional groups to propose a hypothesized mechanism of action for 4-(2-Methoxy-4-nitrophenyl)morpholine, focusing on its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. We will further delineate a comprehensive, self-validating experimental workflow to rigorously test this hypothesis.

Introduction: Unpacking the Therapeutic Potential of a Privileged Scaffold

The morpholine moiety is a "privileged" scaffold in drug discovery, frequently incorporated into molecules to enhance their pharmacological properties, such as solubility, metabolic stability, and target binding affinity.[1] Its presence in numerous approved and investigational drugs underscores its significance. When coupled with a nitrophenyl group, as seen in related compounds like 4-(4-nitrophenyl)morpholine, these molecules have been identified as key intermediates in the synthesis of potential anticancer agents.[2] The addition of a methoxy group, as in the molecule of interest, can further modulate the electronic and steric properties, potentially enhancing its interaction with biological targets.[3]

The convergence of these structural features in 4-(2-Methoxy-4-nitrophenyl)morpholine strongly suggests a potential role in interfering with cellular signaling pathways critical for cancer cell proliferation and survival. Notably, the morpholine ring is a key component of several potent phosphoinositide 3-kinase (PI3K) inhibitors.[4][5] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[5][6]

Hypothesized Mechanism of Action: A Putative PI3K/Akt/mTOR Pathway Inhibitor

Based on the well-established role of the morpholine scaffold in potent PI3K inhibitors such as ZSTK474 and PKI-587, we hypothesize that 4-(2-Methoxy-4-nitrophenyl)morpholine functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway.[4][5] The proposed mechanism centers on the molecule's ability to bind to the ATP-binding pocket of PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

This inhibition of PI3K would, in turn, prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[7] The subsequent lack of Akt activation would lead to a cascade of downstream effects, including the inhibition of mTORC1, a central regulator of cell growth and proliferation.[5] Ultimately, this blockade of the PI3K/Akt/mTOR pathway is anticipated to induce cell cycle arrest and apoptosis in cancer cells.

The methoxy group on the phenyl ring may play a crucial role in orienting the molecule within the ATP-binding pocket, potentially forming hydrogen bonds or other favorable interactions with key amino acid residues. The nitro group, being a strong electron-withdrawing group, could also influence the electronic properties of the aromatic ring, further contributing to binding affinity.

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 4-(2-Methoxy-4-nitrophenyl)morpholine.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test the hypothesis that 4-(2-Methoxy-4-nitrophenyl)morpholine acts as a PI3K inhibitor, a multi-faceted experimental approach is required. The following protocols are designed to provide a self-validating system, where each step builds upon the last to provide a comprehensive picture of the compound's mechanism of action.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Leveraging 4-(2-Methoxy-4-nitrophenyl)morpholine in Proteomics Research

A Senior Application Scientist's Perspective on a Novel Chemoproteomic Probe for Target Discovery and Validation

Foreword: The Imperative for Novel Chemical Probes in Proteomics

In the landscape of modern drug discovery and cellular biology, the ability to elucidate the targets and mechanisms of action of small molecules is paramount. Chemical proteomics has emerged as a powerful discipline that utilizes chemical probes to interrogate protein function directly in complex biological systems.[1][2] Among the most potent tools in this armamentarium are covalent probes, which form stable bonds with their protein targets, enabling robust identification and characterization.[3][4] This guide introduces a hypothetical yet scientifically plausible application for 4-(2-Methoxy-4-nitrophenyl)morpholine as a novel, reversible covalent probe for proteomics research, particularly in the realm of kinase inhibitor profiling. While direct literature for this specific application is nascent, the principles outlined herein are grounded in established chemoproteomic strategies.[5][6]

The Rationale for 4-(2-Methoxy-4-nitrophenyl)morpholine as a Chemoproteomic Probe

The structure of 4-(2-Methoxy-4-nitrophenyl)morpholine presents two key features that suggest its potential as a chemoproteomic probe: the electrophilic nitro-aromatic system and the morpholine scaffold.

-

The Electrophilic "Warhead": The nitro-substituted phenyl ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. In the context of a proteome, this electrophilic character allows the molecule to covalently react with nucleophilic amino acid residues such as cysteine, lysine, or histidine.[7] This covalent interaction forms the basis of its utility as a probe, allowing for the stable "tagging" of target proteins.

-

Reversible Covalency: Unlike highly reactive, irreversible electrophiles that can lead to off-target toxicity, the reactivity of a nitro-aromatic system can be tuned to favor reversible covalent interactions.[6] This "tunable" reactivity is highly desirable, as it can offer the durability of a covalent bond for target engagement while minimizing permanent, potentially toxic modifications to the proteome.[6]

-

The Morpholine Scaffold: The morpholine group can serve as a recognition element, providing a handle for synthetic modification to enhance selectivity for specific protein families, such as kinases. By appending different functional groups to the morpholine ring, libraries of probes can be generated to explore a wider range of the proteome.

Proposed Mechanism of Action: Reversible Covalent Adduct Formation

We propose that 4-(2-Methoxy-4-nitrophenyl)morpholine acts as a reversible covalent probe by forming a Meisenheimer complex with a nucleophilic residue (e.g., cysteine) on a target protein. The electron-deficient aromatic ring is attacked by the nucleophile, forming a transient, negatively charged intermediate that is stabilized by the nitro group. This interaction, while covalent, is reversible, allowing for dynamic target engagement.

A diagram illustrating the proposed reversible covalent interaction between 4-(2-Methoxy-4-nitrophenyl)morpholine and a target protein's cysteine residue.

Application in Competitive Chemoproteomics for Kinase Inhibitor Profiling

A powerful application of this novel probe is in competitive activity-based protein profiling (ABPP) to determine the target landscape of kinase inhibitors.[5][8][9] This methodology provides an indirect readout of a test compound's binding to its targets by measuring its ability to compete with the probe for binding to those same targets.[5]

Experimental Workflow

The following protocol outlines a comprehensive workflow for utilizing 4-(2-Methoxy-4-nitrophenyl)morpholine in a competitive chemoproteomic experiment.

A schematic of the competitive chemoproteomics workflow for kinase inhibitor target identification.

Detailed Step-by-Step Methodology

Step 1: Cell Culture and Lysis

-

Rationale: To obtain a native proteome for analysis. The choice of cell line should be relevant to the biological context of the kinase inhibitor being studied.

-

Protocol:

-

Culture the selected cell line (e.g., K562 for leukemia studies) to ~80% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a suitable buffer (e.g., RIPA buffer without detergents, supplemented with protease and phosphatase inhibitors) via sonication or Dounce homogenization on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

Step 2: Pre-incubation with Test Inhibitor

-

Rationale: To allow the test inhibitor to bind to its cellular targets before introducing the competing probe. A dose-response is recommended to determine target occupancy.

-

Protocol:

-

Aliquot the cell lysate into microcentrifuge tubes (e.g., 1 mg of protein per tube).

-

Treat the lysates with the test kinase inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with DMSO as a vehicle control.

-

Incubate for 1 hour at 37°C with gentle agitation.

-

Step 3: Incubation with 4-(2-Methoxy-4-nitrophenyl)morpholine Probe

-

Rationale: To label the available protein targets that were not occupied by the test inhibitor.

-

Protocol:

-

Add the 4-(2-Methoxy-4-nitrophenyl)morpholine probe to each lysate to a final concentration of 10 µM.

-

Incubate for 30 minutes at 37°C.

-

Step 4: Quench Reaction

-

Rationale: To stop the labeling reaction by adding an excess of a nucleophile.

-

Protocol:

-

Add dithiothreitol (DTT) to a final concentration of 10 mM to quench the reaction.

-

Step 5: Reduction and Alkylation

-

Rationale: To denature proteins and prepare them for enzymatic digestion by reducing and capping disulfide bonds.

-

Protocol:

-

Add DTT to a final concentration of 5 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark for 30 minutes.

-

Step 6: Trypsin Digestion

-

Rationale: To digest proteins into smaller peptides suitable for mass spectrometry analysis.

-

Protocol:

-

Dilute the lysate 4-fold with 50 mM triethylammonium bicarbonate.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

Step 7: Tandem Mass Tag (TMT) Labeling

-

Rationale: To enable multiplexed quantitative analysis of the different treatment conditions in a single mass spectrometry run, which improves accuracy and throughput.[10][11]

-

Protocol:

-

Desalt the digested peptides using a C18 SPE cartridge.

-

Label each sample with a unique TMTpro isobaric tag according to the manufacturer's protocol.

-

Combine the labeled samples and desalt again.

-

Step 8: LC-MS/MS Analysis

-

Rationale: To separate the complex peptide mixture and acquire mass spectra for peptide identification and quantification.

-

Protocol:

-

Analyze the combined TMT-labeled sample using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

-

Use a suitable gradient to separate the peptides over a C18 column.

-

Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

-

Step 9: Data Analysis

-

Rationale: To identify the probe-modified peptides and quantify the changes in their abundance across the different treatment conditions.

-

Protocol:

-

Search the raw mass spectrometry data against a human protein database using a software suite like MaxQuant or Proteome Discoverer.

-

Specify the TMTpro labels for quantification and include the mass of the 4-(2-Methoxy-4-nitrophenyl)morpholine adduct as a variable modification on cysteine, lysine, and histidine.

-

Normalize the TMT reporter ion intensities.

-

Step 10: Identify Competed Targets

-

Rationale: To pinpoint the proteins that are the likely targets of the test inhibitor.

-

Protocol:

-

For each identified probe-labeled peptide, calculate the ratio of its abundance in the inhibitor-treated samples relative to the DMSO control.

-

Proteins with probe-labeled peptides that show a dose-dependent decrease in abundance are considered targets of the test inhibitor.

-

Data Presentation and Interpretation

The quantitative data from a competitive chemoproteomics experiment should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Example Quantitative Data for a Kinase Inhibitor Profiling Experiment

| Protein | Gene | Peptide Sequence | Modification Site | Fold Change (1 µM Inhibitor) | p-value |

| Abl-1 | ABL1 | C(probe)TYSPALYEQLK | Cys-305 | 0.15 | 0.001 |

| Src | SRC | GAC(probe)LLDGLDAR | Cys-277 | 0.21 | 0.003 |

| BTK | BTK | IKC(probe)IKKGYYAAR | Cys-481 | 0.18 | 0.002 |

| EGFR | EGFR | VYTC(probe)ASCHPEL | Cys-797 | 0.95 | 0.87 |

| GAPDH | GAPDH | AVC(probe)NDPFIST | Cys-152 | 0.98 | 0.91 |

-

Interpretation: In this hypothetical dataset, the kinase inhibitor shows significant competition with the probe for binding to Abl-1, Src, and BTK, as indicated by the low fold changes and significant p-values. In contrast, there is no significant competition for EGFR or the off-target control, GAPDH. This suggests that the inhibitor is potent and selective for the Abl, Src, and BTK kinases.

Conclusion and Future Directions

The proposed use of 4-(2-Methoxy-4-nitrophenyl)morpholine as a reversible covalent probe represents a novel and promising avenue for proteomics research. Its tunable electrophilicity and the potential for synthetic modification make it an attractive candidate for the development of a new class of chemoproteomic tools. The detailed workflow provided in this guide offers a robust framework for its application in kinase inhibitor profiling and can be adapted for the study of other enzyme families and protein classes. Future work should focus on the synthesis and characterization of this probe and its derivatives, as well as the validation of its reactivity and selectivity across the proteome.

References

-

Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. [Link]

-

Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

-

Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

-

Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics. YouTube. [Link]

-

Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

-

Profiling the proteome-wide selectivity of diverse electrophiles. PubMed Central. [Link]

-

Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. National Institutes of Health. [Link]

-

The proteome-wide potential for reversible covalency at cysteine. PubMed Central. [Link]

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

-

Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. ACS Publications. [Link]

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. [Link]

-

Activity-based protein profiling: A graphical review. PubMed Central. [Link]

-

Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

-

A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health. [Link]

-

Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship.org. [Link]

-

cheMIKAILproteomics Research. cheMIKAILproteomics. [Link]

-

Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. PubMed Central. [Link]

-

Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed Central. [Link]

-

Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

-

Robust and Easy-to-Use One-Pot Workflow for Label-Free Single-Cell Proteomics. ACS Publications. [Link]

-

Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PubMed Central. [Link]

-

Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate. [Link]

-

Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

-

Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

Sources

- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 3. escholarship.org [escholarship.org]

- 4. cheMIKAILproteomics [chemikailproteomics.com]

- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to 4-(2-Methoxy-4-nitrophenyl)morpholine and its Core Isomer, 4-(4-Nitrophenyl)morpholine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Modern Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its incorporation into small molecules can significantly enhance their pharmacokinetic profiles, making it a cornerstone in the design of novel therapeutic agents.[2] This guide delves into the synthesis, characterization, and potential applications of a specific morpholine-containing compound, 4-(2-Methoxy-4-nitrophenyl)morpholine, a molecule of interest in the landscape of targeted therapies. Due to a scarcity of direct literature on this specific isomer, this guide will first provide a comprehensive overview of its well-characterized structural isomer, 4-(4-nitrophenyl)morpholine. This foundational knowledge will then be applied to propose a robust synthetic strategy and infer the potential biological significance of 4-(2-Methoxy-4-nitrophenyl)morpholine, particularly in the context of kinase inhibition.

Part 1: The Archetype - 4-(4-Nitrophenyl)morpholine

4-(4-Nitrophenyl)morpholine serves as a critical building block and a key intermediate in the synthesis of various biologically active molecules.[3] Its derivatives have garnered attention for their potential anticancer activities, underscoring the importance of this foundational structure.[4]

Synthesis and Mechanism

The primary and most efficient route to 4-(4-nitrophenyl)morpholine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry and its understanding is crucial for the rational design of synthetic pathways.

The SNAr mechanism hinges on two key features of the aryl substrate:

-

An electron-withdrawing group (EWG): The nitro group (-NO2) is a powerful EWG that activates the aromatic ring towards nucleophilic attack by withdrawing electron density. This effect is most pronounced when the EWG is positioned ortho or para to the leaving group.[5]

-

A good leaving group: Halogens, such as fluorine or chlorine, are common leaving groups in SNAr reactions. Fluorine is often preferred as it is the most electronegative, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine

This protocol details a standard laboratory procedure for the synthesis of 4-(4-nitrophenyl)morpholine via a nucleophilic aromatic substitution reaction.[6]

Materials:

-

1-Fluoro-4-nitrobenzene

-

Morpholine

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1-fluoro-4-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add DMSO as the solvent.

-

Heat the reaction mixture to 120 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-nitrophenyl)morpholine.

Expected Yield: Approximately 95%[6]

Physicochemical Properties of 4-(4-Nitrophenyl)morpholine

A summary of the key physicochemical properties of 4-(4-nitrophenyl)morpholine is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10389-51-2 | [3] |

| Molecular Formula | C10H12N2O3 | [3] |

| Molecular Weight | 208.22 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 151 - 155 °C | [3] |

| Purity | ≥ 98% (GC) | [3] |

Part 2: The Target Molecule - 4-(2-Methoxy-4-nitrophenyl)morpholine

Proposed Synthesis

The most logical approach to synthesize 4-(2-Methoxy-4-nitrophenyl)morpholine is through the nucleophilic aromatic substitution of a suitably substituted nitrobenzene with morpholine. The key starting material would be a 1-halo-2-methoxy-4-nitrobenzene, such as 1-fluoro-2-methoxy-4-nitrobenzene or 1-chloro-2-methoxy-4-nitrobenzene (also known as 2-chloro-5-nitroanisole).[7]

The reaction mechanism is analogous to that for the 4-nitro isomer, with the nitro group para to the leaving group providing the necessary activation for nucleophilic attack. The ortho-methoxy group is an electron-donating group, which might slightly decrease the reactivity of the ring towards nucleophilic attack compared to the unsubstituted analog. However, the powerful activating effect of the para-nitro group is expected to dominate, allowing the reaction to proceed efficiently.

Figure 1. Proposed synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine.

The Role of the Methoxy Group: A Field-Proven Insight

From an application scientist's perspective, the introduction of the methoxy group ortho to the morpholine nitrogen is a deliberate strategic choice in drug design. This substitution can have several predictable impacts:

-

Modulation of Lipophilicity: The methoxy group can fine-tune the lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

-

Conformational Restriction: The steric bulk of the methoxy group can influence the preferred conformation of the morpholine ring and its orientation relative to the phenyl ring. This can be critical for optimizing the binding affinity and selectivity for a specific biological target.

-

Metabolic Blocking: The methoxy group can serve as a metabolic blocker, preventing oxidative metabolism at that position and potentially increasing the half-life of the compound.

Part 3: Biological Context and Potential Applications in Drug Discovery

The true value of 4-(2-Methoxy-4-nitrophenyl)morpholine lies in its potential as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The subsequent reduction of the nitro group to an amine is a critical transformation, yielding 4-morpholino-3-methoxyaniline, a versatile intermediate for further functionalization.[8]

The PI3K/Akt/mTOR Pathway: A Prime Target in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Dysregulation of this pathway is a common event in many human cancers, making it a highly attractive target for drug development.[10]

Several potent and selective PI3K inhibitors feature a morpholine-containing core structure. The morpholine oxygen often forms a key hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.

Figure 2. Simplified PI3K/Akt/mTOR signaling pathway and the potential point of intervention for morpholine-based inhibitors.

The 4-(2-methoxy-4-aminophenyl)morpholine core, derived from the title compound, represents a valuable starting point for the design of novel PI3K inhibitors. The aniline nitrogen provides a convenient handle for the introduction of various heterocyclic systems that can further interact with the kinase active site, enhancing potency and selectivity. The strategic placement of the methoxy group can be exploited to probe specific sub-pockets within the ATP-binding site, potentially leading to inhibitors with improved isoform selectivity.

Conclusion and Future Directions

While 4-(2-Methoxy-4-nitrophenyl)morpholine itself is not a widely studied compound, its structural features and the robust chemistry of its analogs position it as a molecule of significant interest for medicinal chemists and drug discovery professionals. The synthetic route via nucleophilic aromatic substitution is straightforward and high-yielding, making it an accessible intermediate.

The real potential of this compound is realized upon reduction of the nitro group, which unlocks a versatile scaffold for the construction of potent and selective kinase inhibitors. The strategic inclusion of the ortho-methoxy group provides a valuable tool for fine-tuning the pharmacological properties of the resulting drug candidates. As the quest for novel and effective targeted therapies continues, the exploration of underexplored chemical space, including isomers of well-known pharmacophores like 4-(2-Methoxy-4-nitrophenyl)morpholine, will be crucial for the discovery of the next generation of medicines.

References

- Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833.

-

Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]

- Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235.

-

Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Retrieved from [Link]

-

International journal of health sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

-

ResearchGate. (2002). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Retrieved from [Link]

-

ResearchGate. (2016). morpholine antimicrobial activity. Retrieved from [Link]

-

PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

-

PubMed Central (PMC). (n.d.). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]

-

PubMed. (2019). Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1 L. I. Savina1, A. A. Sokolov2. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]

-

ResearchGate. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

YouTube. (2021). 44d: Electrophilic aromatic substitution on benzene with nitro group. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 4. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of 4-(2-Methoxy-4-nitrophenyl)morpholine using ¹H and ¹³C NMR Spectroscopy

Abstract

This technical guide provides a comprehensive methodology for the Nuclear Magnetic Resonance (NMR) analysis and structural interpretation of 4-(2-Methoxy-4-nitrophenyl)morpholine. This compound presents an interesting case for NMR analysis due to the complex interplay of electron-donating (methoxy, morpholino-nitrogen) and electron-withdrawing (nitro) substituents on the aromatic ring, which distinctly influences the chemical shifts and coupling patterns of the molecule's protons and carbons. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols for sample preparation, data acquisition, and an in-depth guide to spectral interpretation, grounded in established spectroscopic principles.

Introduction: The Structural Landscape

4-(2-Methoxy-4-nitrophenyl)morpholine is a substituted aromatic compound featuring a morpholine ring attached to a phenyl ring. The phenyl ring is further substituted with a methoxy group (OCH₃) and a nitro group (NO₂). The morpholine moiety is a common scaffold in medicinal chemistry, and understanding its substitution patterns is crucial for unambiguous characterization.[1][2] The key to interpreting the NMR spectrum of this molecule lies in understanding the electronic effects of its substituents.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that deshields (moves downfield) protons and carbons at the ortho and para positions through inductive and resonance effects.[3][4]

-

Methoxy Group (-OCH₃): An electron-donating group that shields (moves upfield) protons and carbons at the ortho and para positions via resonance.[5][6]

-

Morpholino Group: The nitrogen atom attached to the ring is electron-donating through resonance, while the oxygen within the morpholine ring is electronegative. The overall effect on the aromatic ring must be carefully considered.

The unique 1,2,4-substitution pattern on the benzene ring will result in a complex and informative aromatic region in the ¹H NMR spectrum, while the morpholine ring is expected to show a characteristic pattern of signals.[7]

Caption: Structure of 4-(2-Methoxy-4-nitrophenyl)morpholine with atom numbering.

Experimental Protocols

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate parameter selection during acquisition.[1]

Protocol 1: Sample Preparation

-

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. DMSO-d₆ can be used for less soluble compounds. The concentration should be sufficient for a good signal-to-noise ratio without causing line broadening.

-

Weighing: Accurately weigh 5-10 mg of purified 4-(2-Methoxy-4-nitrophenyl)morpholine.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identifier.

Protocol 2: NMR Data Acquisition

-

Rationale: Standard 1D proton and carbon experiments are the foundation of structural analysis.[8] The parameters below are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.[9]

| Parameter | ¹H NMR | ¹³C{¹H} NMR |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans (NS) | 16 | 1024 or more |

| Spectral Width (SW) | 16 ppm | 240 ppm |

| Acquisition Time (AQ) | ~3 sec | ~1 sec |

| Relaxation Delay (D1) | 2 sec | 2 sec |

| Temperature | 298 K | 298 K |

Workflow for Spectral Analysis

A systematic approach is essential for accurate structural elucidation.

Caption: Recommended workflow for NMR data analysis and structure confirmation.

Predicted Spectra and Interpretation

¹H NMR Spectrum Analysis

The proton spectrum can be divided into three distinct regions: aromatic, morpholine, and methoxy.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The three protons on the phenyl ring (H3, H5, H6) will form an ABC spin system.

-

H-3: This proton is ortho to the strong electron-withdrawing NO₂ group and meta to the morpholino group. It is expected to be the most deshielded aromatic proton, appearing as a doublet with a small meta coupling constant (J ≈ 2-3 Hz). Predicted δ ≈ 8.0-8.2 ppm.[3]

-

H-5: This proton is ortho to the morpholino group and meta to both the -NO₂ and -OCH₃ groups. It will appear as a doublet of doublets due to coupling with both H-3 (meta coupling, J ≈ 2-3 Hz) and H-6 (ortho coupling, J ≈ 8-9 Hz). Predicted δ ≈ 7.2-7.4 ppm.

-

H-6: This proton is ortho to the electron-donating -OCH₃ group and meta to the morpholino group. It should be the most shielded of the aromatic protons and will appear as a doublet (ortho coupling to H-5, J ≈ 8-9 Hz). Predicted δ ≈ 7.0-7.1 ppm.

-

-

Morpholine Region (δ 3.0 - 4.0 ppm): The morpholine ring typically adopts a chair conformation, leading to two distinct signals for the methylene protons.[10][11]

-

-OCH₂- Protons (2H, triplet): The two protons on the carbons adjacent to the highly electronegative oxygen atom will be deshielded. Predicted δ ≈ 3.8-3.9 ppm.[1][12]

-

-NCH₂- Protons (2H, triplet): The two protons on the carbons adjacent to the nitrogen atom will appear further upfield. Predicted δ ≈ 3.2-3.4 ppm.[1][7]

-

-

Methoxy Region (δ 3.9 - 4.1 ppm):

-

-OCH₃ Protons (3H, singlet): The three protons of the methoxy group will produce a sharp singlet, as they have no adjacent protons to couple with. Its position reflects the deshielding effect of the attached oxygen. Predicted δ ≈ 3.9-4.0 ppm.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, assuming free rotation around the C-N bond. Aromatic carbons typically resonate between 110-160 ppm.[13]

-

Aromatic Carbons (δ 110 - 160 ppm):

-

C1 (ipso-N): The carbon attached to the morpholino nitrogen. Its chemical shift will be significantly influenced by the nitrogen. Predicted δ ≈ 150-155 ppm.

-

C2 (ipso-O): The carbon bearing the methoxy group. Predicted δ ≈ 155-160 ppm.

-

C4 (ipso-NO₂): The carbon attached to the nitro group. Predicted δ ≈ 145-150 ppm.[3]

-

C3, C5, C6: The chemical shifts of these carbons are governed by the combined electronic effects of the substituents. Electron-donating groups generally cause upfield shifts (shielding) at ortho/para positions, while electron-withdrawing groups cause downfield shifts (deshielding).[14]

-

C3: Ortho to -NO₂, meta to -N(morpholine). Expected to be downfield. Predicted δ ≈ 125-130 ppm.

-

C5: Ortho to -N(morpholine), meta to -NO₂ and -OCH₃. Predicted δ ≈ 115-120 ppm.

-

C6: Ortho to -OCH₃, meta to -N(morpholine). Expected to be the most upfield aromatic carbon. Predicted δ ≈ 110-115 ppm.

-

-

-

Morpholine Carbons (δ 45 - 70 ppm):

-

Methoxy Carbon (δ 55 - 60 ppm):

-

-OCH₃ Carbon: A single peak in the typical range for methoxy carbons. Predicted δ ≈ 56-58 ppm.

-

Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ~8.10 | d | 1H | H-3 | J ≈ 2.5 Hz |

| ~7.30 | dd | 1H | H-5 | J ≈ 8.8, 2.5 Hz |

| ~7.05 | d | 1H | H-6 | J ≈ 8.8 Hz |

| ~3.95 | s | 3H | -OCH₃ | - |

| ~3.85 | t | 4H | -OCH₂- (Morpholine) | J ≈ 4.8 Hz |

| ~3.30 | t | 4H | -NCH₂- (Morpholine) | J ≈ 4.8 Hz |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~157 | C-2 |

| ~152 | C-1 |

| ~147 | C-4 |

| ~127 | C-3 |

| ~118 | C-5 |

| ~112 | C-6 |

| ~67 | -OCH₂- (Morpholine) |

| ~57 | -OCH₃ |

| ~50 | -NCH₂- (Morpholine) |

Conclusion

The structural elucidation of 4-(2-Methoxy-4-nitrophenyl)morpholine is readily achievable through a systematic analysis of its 1D ¹H and ¹³C NMR spectra. The predictable electronic effects of the methoxy, nitro, and morpholine substituents provide a clear roadmap for assigning each signal. The distinct patterns in the aromatic region, coupled with the characteristic signals of the morpholine and methoxy groups, serve as a unique spectral fingerprint for this molecule. For unequivocal assignment, especially in cases of signal overlap, 2D NMR experiments such as COSY and HSQC are recommended to confirm proton-proton and proton-carbon connectivities, respectively.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

ResearchGate. (2025). ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

-

Gowenlock, B. G., Cameron, M., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of some ortho and poly-substituted nitrosobenzenes and the orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-519. [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Monti, D., Orsini, F., & Severini Ricca, G. (n.d.). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. [Link]

-

AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. [Link]

-

Kaupp, M., & Teale, A. M. (2020). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 22(34), 18943-18949. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. aklectures.com [aklectures.com]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry Characterization of 4-(2-Methoxy-4-nitrophenyl)morpholine

Introduction

4-(2-Methoxy-4-nitrophenyl)morpholine is a key intermediate in the synthesis of various pharmacologically active compounds. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The presence of a nitrophenyl group provides a reactive handle for further chemical modifications, making this compound a versatile building block in drug discovery and development.[2] Accurate characterization of such intermediates is paramount to ensure the identity, purity, and stability of downstream products, a critical aspect of regulatory compliance and drug safety.

This application note provides a detailed protocol for the characterization of 4-(2-Methoxy-4-nitrophenyl)morpholine using high-resolution mass spectrometry (HRMS), a cornerstone technique in pharmaceutical analysis for its high sensitivity and specificity.[3] We will explore the utility of Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer for the precise mass determination and structural elucidation of this molecule through collision-induced dissociation (CID). A proposed fragmentation pathway, based on established principles of gas-phase ion chemistry, will be presented to aid in the interpretation of the resulting mass spectra.

Molecular Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Average Molecular Weight | 238.24 g/mol |

| Monoisotopic Mass | 238.0954 u |

| Structure |

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined below. This workflow is designed to ensure reproducibility and high-quality data acquisition.

Caption: Experimental workflow for the mass spectrometric characterization.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to create a homogenous, dilute solution of the analyte that is compatible with the ESI source, minimizing matrix effects and ensuring efficient ionization.

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-(2-Methoxy-4-nitrophenyl)morpholine standard and dissolve it in 1 mL of LC-MS grade methanol in a clean glass vial.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water, containing 0.1% formic acid. The final concentration of 1 µg/mL is suitable for direct infusion analysis. The acidic mobile phase promotes protonation of the analyte in positive ion mode.

Mass Spectrometer Configuration (Q-TOF or Orbitrap)

These settings are a starting point and may require optimization based on the specific instrument and its performance.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The morpholine nitrogen is basic and readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |

| Nebulizer Gas (N₂) Pressure | 1.5 - 2.5 Bar | Aids in the formation of fine droplets for efficient desolvation. |

| Drying Gas (N₂) Flow Rate | 8 - 12 L/min | Facilitates the evaporation of solvent from the droplets. |

| Drying Gas Temperature | 250 - 350 °C | Provides thermal energy for desolvation. |

| MS Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor and its fragments. |

| MS/MS Precursor Ion | [M+H]⁺ (m/z 239.1026) | The protonated molecular ion. |

| Collision Energy (CID) | 10 - 40 eV (Ramped) | A range of energies ensures the generation of a rich fragmentation spectrum. |

Data Analysis and Expected Results

Full Scan Mass Spectrum

In the full scan MS spectrum, the most abundant ion is expected to be the protonated molecule, [M+H]⁺. High-resolution mass measurement allows for the confirmation of the elemental composition.

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 239.1026 |

| [M+Na]⁺ | 261.0846 |

| [M+K]⁺ | 277.0585 |

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

The fragmentation of protonated 4-(2-Methoxy-4-nitrophenyl)morpholine is anticipated to proceed through several key pathways, primarily involving the nitro group and the morpholine ring. The presence of the methoxy group ortho to the morpholine substituent can influence the fragmentation through electronic effects and potential rearrangements. A plausible fragmentation pathway is depicted below.

Caption: Proposed fragmentation pathway for [M+H]⁺ of 4-(2-Methoxy-4-nitrophenyl)morpholine.

Interpretation of the Fragmentation Pathway:

-

Loss of NO₂ (m/z 193.0971): A characteristic fragmentation of nitrophenyl compounds, resulting in a radical cation.

-

Loss of a Methyl Radical (m/z 224.0791): Cleavage of the methoxy group is a common fragmentation route for methoxy-substituted aromatics.[4] This fragment can subsequently lose the nitro group to yield the ion at m/z 178.0736.

-

Loss of C₂H₄O (m/z 195.0764): This neutral loss is indicative of the fragmentation of the morpholine ring, likely through a retro-Diels-Alder-type mechanism or ring opening followed by cleavage.

-

Cleavage of the C-N Bond (m/z 153.0498): The bond between the phenyl ring and the morpholine nitrogen can cleave, leading to the formation of the 2-methoxy-4-nitrophenyl cation.

-

Loss of NO (m/z 209.1046): Another possible fragmentation pathway for nitroaromatics involves the loss of a nitric oxide radical.

The expected major fragment ions are summarized in the table below.

| Proposed Fragment | Calculated Exact Mass (m/z) | Neutral Loss |

| [M+H - NO₂]⁺ | 193.0971 | NO₂ |

| [M+H - CH₃]⁺ | 224.0791 | CH₃ |

| [M+H - C₂H₄O]⁺ | 195.0764 | C₂H₄O |

| [C₇H₇NO₃]⁺ | 153.0498 | C₄H₈NO |

| [M+H - NO]⁺ | 209.1046 | NO |

| [M+H - CH₃ - NO₂]⁺ | 178.0736 | CH₃, NO₂ |

Conclusion

This application note provides a comprehensive framework for the mass spectrometric characterization of 4-(2-Methoxy-4-nitrophenyl)morpholine. The combination of high-resolution mass measurement of the precursor ion and the analysis of its fragmentation pattern provides a high degree of confidence in the structural confirmation of this important pharmaceutical intermediate. The proposed fragmentation pathway serves as a valuable guide for the interpretation of tandem mass spectrometry data. These methodologies are readily adaptable to other similar molecules and are essential for maintaining the quality and integrity of pharmaceutical development pipelines.

References

-

Wikipedia. Fragmentation (mass spectrometry). Accessed January 26, 2026. [Link]

-

PubChem. 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. Accessed January 26, 2026. [Link]

-

U.S. Environmental Protection Agency. Morpholine, 4-(3-methoxy-4-nitrophenyl)-. Accessed January 26, 2026. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]

-

Deshpande, A. A., et al. (2023). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC International. [Link]

-

Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Accessed January 26, 2026. [Link]

-

Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Accessed January 26, 2026. [Link]

-

Deschamps, E., & Calabrese, V. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2061. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Accessed January 26, 2026. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Accessed January 26, 2026. [Link]

-

PubChem. 4-(2-Nitrophenyl)morpholine. Accessed January 26, 2026. [Link]

-

Tulp, M. T., et al. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical mass spectrometry. [Link]

Sources

- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(2-Methoxy-4-nitrophenyl)morpholine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Morpholine Scaffolds in Kinase Inhibition

The morpholine moiety is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its derivatives have been investigated for a wide range of therapeutic applications, from antibacterial and antifungal agents to central nervous system drugs.[1] The nitrophenyl group, when attached to a morpholine or thiomorpholine ring, often serves as a crucial intermediate in the synthesis of compounds with potential anticancer activity, including kinase inhibitors.[2][3] Specifically, the related compound, 4-(4-nitrophenyl)morpholine, is a key intermediate in the development of antitumor drugs.[3] This document provides a detailed technical guide on the potential applications of 4-(2-Methoxy-4-nitrophenyl)morpholine in drug discovery, with a specific focus on its prospective role as a scaffold for the development of novel inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway.

While direct biological data for 4-(2-Methoxy-4-nitrophenyl)morpholine is not extensively available in the public domain, its structural similarity to known kinase inhibitor precursors allows for the formulation of a robust hypothesis regarding its utility. The methoxy substituent on the phenyl ring can be strategically utilized to modulate potency, selectivity, and pharmacokinetic properties of derivative compounds.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a pivotal role in cell proliferation, survival, and motility.[4] Consequently, it has become a prime target for the development of novel anticancer therapeutics.[4][5] We hypothesize that 4-(2-Methoxy-4-nitrophenyl)morpholine can serve as a versatile starting material for the synthesis of potent and selective PI3K inhibitors. The core idea is that the nitro group can be reduced to an amine, which then acts as a handle for further chemical modifications to generate a library of compounds for screening.

The general mechanism of action for PI3K inhibitors involves blocking the catalytic activity of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of Akt and other effector proteins, ultimately leading to reduced cancer cell growth and survival.[5]

Visualizing the PI3K/Akt Signaling Pathway and the Role of Inhibitors

Caption: Hypothesized inhibition of the PI3K/Akt pathway by a derivative of 4-(2-Methoxy-4-nitrophenyl)morpholine.

Experimental Protocols

Part 1: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine and its Amino Derivative

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction. The subsequent reduction of the nitro group is a critical step to enable further derivatization.

Protocol 1: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine

-

Reaction Setup: To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to 4-(4-Amino-2-methoxyphenyl)morpholine

-

Reaction Setup: Dissolve 4-(2-Methoxy-4-nitrophenyl)morpholine (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (5.0 eq).

-

Reaction Conditions: Reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired aniline derivative.

Part 2: In Vitro Kinase Assay

To evaluate the inhibitory potential of synthesized derivatives against PI3K isoforms, a biochemical kinase assay is essential.

Protocol 3: PI3K Enzyme Inhibition Assay (Luminescence-based)

-

Reagents: PI3K isoform enzymes (e.g., PI3Kα, β, δ, γ), PIP2 substrate, ATP, and a luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare a serial dilution of the test compounds (derivatives of 4-(4-Amino-2-methoxyphenyl)morpholine) in DMSO.

-

Assay Procedure:

-

Add the PI3K enzyme, substrate, and test compound to a 384-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Add the ADP-Glo™ reagent to stop the enzymatic reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

-

-

Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical IC₅₀ Values for a Lead Compound

| PI3K Isoform | IC₅₀ (nM) |

|---|---|

| PI3Kα | 15 |

| PI3Kβ | 150 |

| PI3Kδ | 25 |

| PI3Kγ | 120 |

Part 3: Cell-Based Assays

Cellular assays are crucial to confirm the on-target activity of the compounds and to assess their effects on downstream signaling and cell viability.

Protocol 4: Western Blot Analysis of Akt Phosphorylation

-

Cell Culture: Seed a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, U87-MG) in 6-well plates.

-

Treatment: Treat the cells with varying concentrations of the test compound for 2-4 hours.

-

Lysis: Lyse the cells and quantify the protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Use a loading control like β-actin or GAPDH.

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

Sources

Application Notes and Protocols for the Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Strategic Importance of 4-(2-Methoxy-4-nitrophenyl)morpholine

4-(2-Methoxy-4-nitrophenyl)morpholine is a key building block in contemporary medicinal chemistry and materials science. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring, coupled with the versatile morpholine moiety, makes it a highly valuable intermediate for the synthesis of a wide range of target molecules with diverse biological activities and material properties.[1][2] Its structural motifs are found in various pharmacologically active agents, underscoring the importance of robust and well-characterized synthetic routes.

This comprehensive guide provides detailed protocols, mechanistic insights, and practical troubleshooting for the synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine, designed to be a self-validating system for researchers in both academic and industrial settings.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable method for the synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to its high efficiency, operational simplicity, and the ready availability of starting materials.

Mechanistic Rationale: Causality Behind Experimental Choices

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this reaction is predicated on three key factors:

-

Aromatic Ring Activation: The presence of a strong electron-withdrawing group (in this case, the nitro group, -NO₂) ortho or para to the leaving group is crucial. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The methoxy group (-OCH₃) at the ortho position also influences the electron density of the ring.

-

Good Leaving Group: A suitable leaving group, typically a halide (F, Cl, Br, I), is required. Fluorine is often the best leaving group in SNAr reactions, despite being the weakest leaving group in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.

-

Strong Nucleophile: Morpholine acts as a potent nitrogen-based nucleophile, readily attacking the electron-deficient carbon atom bearing the leaving group.

Experimental Workflow Diagram

Caption: Workflow for the SNAr synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar aryl morpholine compounds.[3][4]

Materials:

-

1-Fluoro-2-methoxy-4-nitrobenzene (or 1-Chloro-2-methoxy-4-nitrobenzene)

-

Morpholine

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq).

-

Add a suitable solvent such as acetonitrile or DMF (5-10 mL per mmol of the limiting reagent).

-

Add morpholine (1.2-1.5 eq) to the flask.

-

Add a base, such as triethylamine (2.0-3.0 eq) or potassium carbonate (2.0 eq). The use of a base is critical to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using a water-miscible solvent like ACN or DMF, add a significant volume of deionized water (approximately 3-5 times the reaction volume) to precipitate the product or prepare for extraction.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data and Reaction Parameters

| Parameter | Condition 1 (Preferred) | Condition 2 (Alternative) | Rationale & Impact on Yield/Purity |

| Starting Material | 1-Fluoro-2-methoxy-4-nitrobenzene | 1-Chloro-2-methoxy-4-nitrobenzene | Fluoro-substituted arenes are generally more reactive in SNAr, leading to shorter reaction times and milder conditions. |

| Base | Triethylamine (liquid) | Potassium Carbonate (solid) | Triethylamine is a homogeneous base, while K₂CO₃ is heterogeneous. Both are effective, with the choice often depending on work-up preference. |

| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | DMF is more polar and can accelerate the reaction but has a higher boiling point, making it more difficult to remove. ACN is often sufficient and easier to handle. |

| Temperature | 80-85 °C | 100-120 °C | Higher temperatures may be required for less reactive chloro-substrates. Overheating can lead to side product formation. |

| Expected Yield | >90% | >85% | Yields are typically high for this type of reaction. |

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

For less activated aryl halides or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and functional group tolerance.[5][6][7][8][9]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

-

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Comparative Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Derivatization of 4-(2-Methoxy-4-nitrophenyl)morpholine in Enzyme Assays

Introduction: The “Electronic Switch” of Nitroreduction for Advanced Assay Development

Nitroaromatic compounds are a cornerstone of modern chemical biology and drug development, primarily due to the unique properties of the nitro group. This strongly electron-withdrawing moiety can act as a powerful "electronic switch".[1] The enzymatic reduction of a nitro group to a hydroxylamine or an amine causes a massive shift in the electronic distribution of the aromatic ring, a change that can be harnessed to create highly sensitive reporters for enzymatic activity.[2]

This guide focuses on the application of 4-(2-Methoxy-4-nitrophenyl)morpholine as a versatile substrate for assays involving nitroreductase (NTR) enzymes. These flavoenzymes, widespread in bacteria but absent in mammalian cells, catalyze the NAD(P)H-dependent reduction of nitroaromatics.[3][4] This differential expression and potent catalytic activity make NTRs a prime target for various biomedical applications, including:

-

Gene-Directed Enzyme Prodrug Therapy (GDEPT): A cancer therapy strategy where tumor cells are engineered to express a bacterial nitroreductase, enabling the localized activation of a non-toxic prodrug into a potent cytotoxic agent.[2][5]

-

Hypoxia Detection: The hypoxic microenvironment of solid tumors often leads to the upregulation of endogenous reductases, making nitroreductase-activated probes valuable tools for tumor imaging.[6]

-

Microbial Detection: The presence of nitroreductases in a wide range of pathogenic microbes allows for the development of diagnostic assays to detect bacterial contamination or infection.[5][7]

The strategic placement of a methoxy group ortho to the nitro group and a morpholine ring para to it in "4-(2-Methoxy-4-nitrophenyl)morpholine" offers a unique scaffold. The methoxy group, being electron-donating, can modulate the redox potential of the nitro group, potentially influencing the kinetics of the enzymatic reaction. The morpholine moiety enhances aqueous solubility and can be a key pharmacophore in drug discovery programs.[8]

This document provides a comprehensive overview of the derivatization of 4-(2-Methoxy-4-nitrophenyl)morpholine, the underlying mechanistic principles, and detailed protocols for its application in chromogenic nitroreductase assays.

Part 1: The Core Reaction - Nitroreductase-Mediated Derivatization

The central principle of using 4-(2-Methoxy-4-nitrophenyl)morpholine in an assay is its enzymatic transformation by nitroreductase. This reaction proceeds via a ping-pong bi-bi mechanism, where the enzyme's FMN cofactor is first reduced by NAD(P)H and then re-oxidized by the nitroaromatic substrate.[1][9]

The reduction of the nitro group typically occurs in two successive two-electron steps, yielding a hydroxylamine product.[10]

Caption: Nitroreductase-catalyzed reduction of the substrate.

This transformation results in a significant color change. The starting material, 4-(2-Methoxy-4-nitrophenyl)morpholine, is typically a yellow compound due to the conjugated system involving the nitro group. Upon reduction to the hydroxylamine derivative, this conjugation is disrupted, leading to a colorless product. This distinct colorimetric change forms the basis of a simple and robust spectrophotometric assay.

Part 2: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine

While not commercially available as a standard catalog item, 4-(2-Methoxy-4-nitrophenyl)morpholine can be synthesized through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is based on established methods for the synthesis of similar nitrophenyl-morpholine derivatives.[11]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

-

1-Fluoro-2-methoxy-4-nitrobenzene

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq).

-

Add anhydrous DMSO to dissolve the starting material.

-

Add morpholine (1.2 eq) to the solution.

-

Add anhydrous potassium carbonate (2.0 eq) as the base.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(2-Methoxy-4-nitrophenyl)morpholine.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Chromogenic Nitroreductase Assay Protocol

This protocol provides a robust method for determining nitroreductase activity in purified enzyme preparations or cell lysates using a 96-well plate format. The assay measures the decrease in absorbance at a specific wavelength as the yellow 4-(2-Methoxy-4-nitrophenyl)morpholine is reduced to its colorless hydroxylamine derivative.

Assay Principle and Workflow

Caption: Workflow for the chromogenic nitroreductase assay.

Reagents and Equipment

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Substrate Stock: 10 mM 4-(2-Methoxy-4-nitrophenyl)morpholine in DMSO.

-

NADH Stock: 10 mM NADH in Assay Buffer (prepare fresh).

-

Nitroreductase Enzyme: Purified enzyme or cell lysate containing the enzyme.

-

96-well clear, flat-bottom microplate.

-